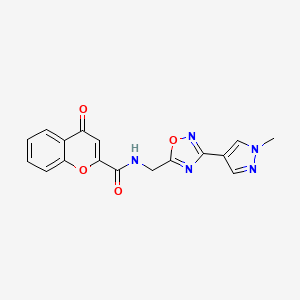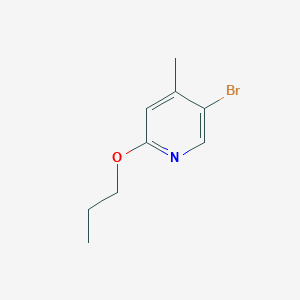![molecular formula C12H13N3O4 B2746810 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2034269-86-6](/img/structure/B2746810.png)
3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of a furan ring, a pyrrolidine ring, and an imidazolidine-2,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the furan-3-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(Furan-3-carbonyl)pyrrolidine. This intermediate is subsequently reacted with imidazolidine-2,4-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine and imidazolidine-2,4-dione moieties can form hydrogen bonds and other interactions with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione: Similar structure but with a furan-2-carbonyl group instead of furan-3-carbonyl.
3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione: Similar structure but with a thiophene ring instead of a furan ring.
3-(1-(Benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione: Similar structure but with a benzoyl group instead of furan-3-carbonyl.
Uniqueness
The uniqueness of 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione lies in its combination of the furan ring with the pyrrolidine and imidazolidine-2,4-dione moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-10-5-13-12(18)15(10)9-1-3-14(6-9)11(17)8-2-4-19-7-8/h2,4,7,9H,1,3,5-6H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAUHYPDWFZCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2746730.png)


![2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2746735.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide](/img/structure/B2746739.png)

![1,7-dihexyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2746742.png)
![2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2746744.png)


![N-benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2746747.png)


